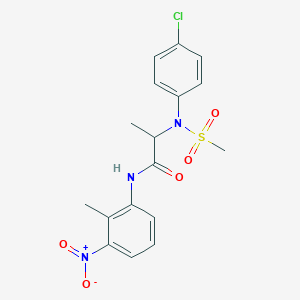![molecular formula C15H15BrN2OS B4197651 2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4197651.png)
2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide
Vue d'ensemble
Description
2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as BPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTA is a thiol-reactive compound that has been shown to selectively modify cysteine residues in proteins, making it a useful tool for studying protein function and interactions.
Mécanisme D'action
2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide is a thiol-reactive compound that selectively modifies cysteine residues in proteins. This modification occurs through the formation of a covalent bond between the thiol group of cysteine and the electrophilic carbon of this compound. This modification can lead to changes in protein function and interactions, making this compound a useful tool for studying protein biology.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to modify protein function and interactions. This compound has also been shown to have anti-inflammatory effects, as well as potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide in lab experiments is its ability to selectively modify cysteine residues in proteins, making it a useful tool for studying protein function and interactions. However, one limitation of using this compound is its potential to cause off-target effects, as it may modify other reactive cysteine residues in proteins.
Orientations Futures
There are several potential future directions for the use of 2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the use of this compound in the study of protein-protein interactions and signaling pathways, as well as in the development of new tools for studying protein function and interactions. Additionally, further research is needed to fully understand the potential limitations and off-target effects of this compound in lab experiments.
Applications De Recherche Scientifique
2-[(4-bromobenzyl)thio]-N-(3-pyridinylmethyl)acetamide has been widely used in scientific research for its ability to selectively modify cysteine residues in proteins. This has led to its application in the study of protein function and interactions, as well as in drug discovery and development. This compound has been used to identify and characterize cysteine residues that are important for protein function, as well as to study protein-protein interactions and signaling pathways.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c16-14-5-3-12(4-6-14)10-20-11-15(19)18-9-13-2-1-7-17-8-13/h1-8H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSJYLGAKGVXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CSCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(4-{[(5-chloro-2-methylphenyl)amino]carbonyl}-2-nitrophenyl)amino]ethyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4197583.png)
![4-{5-[4-(5-bromo-2-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4197585.png)
![{3-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4197592.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4197604.png)

![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-2-thiophenecarboxamide](/img/structure/B4197614.png)
![5-(2-furyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4197622.png)
![N-(1-{5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)-4-methoxybenzamide](/img/structure/B4197623.png)
![N-benzyl-5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4197629.png)
![N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4197631.png)
![4-(4-ethyl-1-piperazinyl)-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197634.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4197642.png)
![N-(2-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4197672.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4197676.png)